molecular formula C27H32N4 B15212801 8,8'-Methylenebis(N,N-diethylquinolin-5-amine) CAS No. 6269-20-1

8,8'-Methylenebis(N,N-diethylquinolin-5-amine)

Cat. No.: B15212801
CAS No.: 6269-20-1
M. Wt: 412.6 g/mol
InChI Key: VRBIUVFLDNRKFX-UHFFFAOYSA-N
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Description

8,8’-Methylenebis(N,N-diethylquinolin-5-amine) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) typically involves multi-step reactions starting from quinoline derivatives. One common method involves the alkylation of quinoline with diethylamine, followed by a condensation reaction with formaldehyde to introduce the methylene bridge . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8,8’-Methylenebis(N,N-diethylquinolin-5-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

8,8’-Methylenebis(N,N-diethylquinolin-5-amine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8’-Methylenebis(N,N-diethylquinolin-5-amine) stands out due to its methylene bridge, which imparts unique chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in various fields .

Properties

CAS No.

6269-20-1

Molecular Formula

C27H32N4

Molecular Weight

412.6 g/mol

IUPAC Name

8-[[5-(diethylamino)quinolin-8-yl]methyl]-N,N-diethylquinolin-5-amine

InChI

InChI=1S/C27H32N4/c1-5-30(6-2)24-15-13-20(26-22(24)11-9-17-28-26)19-21-14-16-25(31(7-3)8-4)23-12-10-18-29-27(21)23/h9-18H,5-8,19H2,1-4H3

InChI Key

VRBIUVFLDNRKFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=CC=NC2=C(C=C1)CC3=C4C(=C(C=C3)N(CC)CC)C=CC=N4

Origin of Product

United States

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